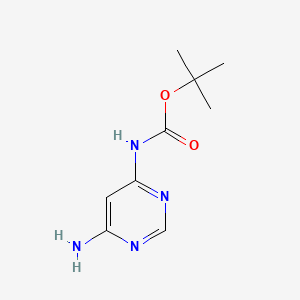

tert-Butyl (6-aminopyrimidin-4-yl)carbamate

Description

tert-Butyl (6-aminopyrimidin-4-yl)carbamate is a pyrimidine derivative featuring a carbamate-protected amino group at the 6-position of the pyrimidine ring. Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.24 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyloxycarbonyl (Boc) group acts as a protective moiety for amines during multi-step reactions . The 6-amino group enhances nucleophilic reactivity, enabling participation in cross-coupling, alkylation, or acylation reactions.

Properties

IUPAC Name |

tert-butyl N-(6-aminopyrimidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHIIDRUXBVFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 6-Aminopyrimidin-4-amine

The most straightforward method involves reacting 6-aminopyrimidin-4-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This approach mirrors protocols used for analogous pyrimidine derivatives, where the primary amine is selectively protected while preserving the pyrimidine ring’s reactivity.

Typical Procedure :

-

Dissolve 6-aminopyrimidin-4-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl generated during the reaction.

-

Introduce Boc anhydride (1.2 equiv) dropwise at 0–5°C to minimize side reactions.

-

Stir the mixture at room temperature for 12–18 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Considerations :

-

Solvent Choice : THF or dichloromethane (DCM) is preferred for their inertness and ability to dissolve Boc reagents.

-

Base Selection : TEA or N-methylmorpholine (NMM) enhances reaction efficiency by neutralizing acid byproducts.

-

Yield : Reported yields for analogous Boc-protected pyrimidines range from 70% to 93%.

Phase-Transfer Catalysis (PTC) for Alkylation

Patent CN102020589B describes a PTC-based alkylation method for synthesizing tert-butyl carbamate intermediates, which can be adapted for 6-aminopyrimidin-4-yl derivatives. This method is advantageous for reactions requiring mild conditions and high regioselectivity.

Procedure :

-

Combine 6-aminopyrimidin-4-amine (1.0 equiv), Boc anhydride (1.1 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in ethyl acetate.

-

Add aqueous potassium hydroxide (50% w/v) dropwise at −10°C to 0°C.

-

Stir vigorously for 4–6 hours to ensure biphasic mixing.

Optimization Insights :

-

Catalyst Loading : TBAB at 0.025–0.2 equiv relative to the substrate maximizes yield while minimizing costs.

-

Temperature Control : Reactions below 10°C prevent Boc group cleavage or pyrimidine ring degradation.

Reaction Condition Optimization

Temperature and Time Dependence

Data from analogous syntheses reveal that prolonged reaction times (>12 hours) at room temperature improve conversion rates but risk side product formation. For example, the synthesis of tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate achieved 98% yield after 4 hours under hydrogen gas with palladium catalysis. Adapting this to pyrimidine systems may require shorter durations (6–8 hours) to preserve amine functionality.

Solvent and Base Compatibility

Comparative studies highlight solvent impacts on Boc protection efficiency:

Ethyl acetate in PTC systems outperforms traditional solvents due to improved phase separation and reduced side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for tert-butyl carbamates typically show:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C9H14N4O2 ([M+H]+) appears at m/z 210.23, with fragmentation patterns confirming the Boc group and pyrimidine backbone.

Challenges and Mitigation Strategies

Competitive Side Reactions

-

Nucleophilic Attack on Pyrimidine : The electron-deficient pyrimidine ring may undergo unintended substitutions. Using sterically hindered bases (e.g., 2,6-lutidine) reduces this risk.

-

Boc Group Cleavage : Acidic or high-temperature conditions can hydrolyze the Boc group. Maintaining pH > 8 and temperatures < 25°C mitigates this.

Industrial-Scale Adaptations

The patent CN102020589B demonstrates scalable PTC methods, achieving 93% yield in 1000 mL reactors. Key scale-up factors include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-aminopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.

Triethylamine (TEA): Used as a base in the protection reaction.

Dichloromethane (DCM): Common solvent for the reactions.

Major Products Formed

Free Amine: Formed after deprotection of the tert-butyl group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl (6-aminopyrimidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of fine chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminopyrimidin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protected amine can then be selectively deprotected under specific conditions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

tert-Butyl 6-chloropyrimidin-4-ylcarbamate (CAS 258119-72-4)

- Structure: Chlorine replaces the amino group at the 6-position.

- Molecular Formula : C₉H₁₂ClN₃O₂; MW : 229.67 g/mol.

- Properties: The chloro group increases electrophilicity, making it suitable for Suzuki-Miyaura couplings.

- Applications: Primarily used as a precursor for functional group interconversion (e.g., chloro to amino via amination) .

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (CAS 294210-79-0)

Heterocyclic Modifications

tert-Butyl 6-(aminomethyl)thieno[2,3-d]pyrimidin-4-ylcarbamate (CAS 885269-06-7)

- Structure: Thieno[2,3-d]pyrimidine fused ring system with an aminomethyl substituent.

- Molecular Formula : C₁₂H₁₆N₄O₂S; MW : 296.35 g/mol.

- The aminomethyl group offers a site for conjugation or salt formation.

- Applications: Used in kinase inhibitor development due to the thieno-pyrimidine core’s resemblance to ATP-binding motifs .

Functional Group and Stereochemical Complexity

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (CAS 1365936-83-9)

- Structure : Pyrrolidine ring substituted with trifluoromethylpyrimidine and Boc-protected amine.

- Molecular Formula : C₁₄H₂₀F₃N₅O₂; MW : 332.32 g/mol.

- Properties : The trifluoromethyl group increases metabolic stability and lipophilicity. Stereochemistry at the pyrrolidine ring influences target selectivity.

- Applications : Investigated in asymmetric catalysis and as a chiral building block for bioactive molecules .

Physicochemical and Reactivity Comparison

| Compound | Key Substituent/Modification | Molecular Weight (g/mol) | Reactivity Profile | Applications |

|---|---|---|---|---|

| tert-Butyl (6-aminopyrimidin-4-yl)carbamate | 6-Amino, Boc-protected | 210.24 | Nucleophilic substitution, amide coupling | Drug intermediates, agrochemicals |

| tert-Butyl 6-chloropyrimidin-4-ylcarbamate | 6-Chloro | 229.67 | Electrophilic cross-coupling | Precursor for functionalization |

| tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate | Chloropyrimidine + methylene linker | 266.71 | Sterically hindered coupling | Modular drug scaffolds |

| tert-Butyl 6-(aminomethyl)thieno-pyrimidine carbamate | Thieno-pyrimidine, aminomethyl | 296.35 | π-Stacking, conjugation | Kinase inhibitors |

| (R)-trifluoromethyl-pyrrolidine derivative | Trifluoromethyl, pyrrolidine | 332.32 | Metabolic stability, chiral specificity | Asymmetric synthesis |

Key Research Findings

- Reactivity: The amino group in tert-Butyl (6-aminopyrimidin-4-yl)carbamate facilitates direct functionalization, unlike chloro analogs requiring prior activation .

- Biological Relevance: Thieno-pyrimidine derivatives exhibit enhanced target binding due to fused heterocycles, but synthetic complexity limits scalability compared to simpler pyrimidines .

Biological Activity

Overview

Tert-butyl (6-aminopyrimidin-4-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its biological activity. It is characterized by a pyrimidine ring substituted with an amino group and a tert-butyl carbamate moiety. This compound has garnered interest for its applications in drug development, particularly as an enzyme inhibitor and receptor ligand.

- Molecular Formula : C10H16N4O2

- Molecular Weight : 228.26 g/mol

- Structure : The compound features a pyrimidine ring at the 4-position, an amino group at the 6-position, and a tert-butyl carbamate functional group.

The biological activity of tert-butyl (6-aminopyrimidin-4-yl)carbamate is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and covalent interactions. The amino group can engage in hydrogen bonding with biological macromolecules, while the carbamate group may participate in covalent bonding, influencing enzyme activity or receptor function.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl (6-aminopyrimidin-4-yl)carbamate exhibit inhibitory effects on various enzymes:

- Bruton's Tyrosine Kinase (Btk) : This compound has shown potential in selectively inhibiting Btk, which is implicated in autoimmune diseases and certain cancers . The inhibition of Btk can lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Antiparasitic Activity

In studies involving derivatives of carbamate compounds, it was noted that modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness. This highlights the relevance of structural variations in optimizing biological efficacy .

Case Studies

- Inhibition Studies : A series of experiments demonstrated that pyrimidine derivatives, including tert-butyl (6-aminopyrimidin-4-yl)carbamate analogs, effectively inhibited Btk activity in vitro. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring significantly affected inhibitory potency.

- Antiparasitic Activity : A study reported that certain carbamate derivatives showed promising results against T. brucei, with modifications leading to enhanced solubility and bioavailability while maintaining or improving potency .

Comparative Analysis

The following table summarizes key findings related to the biological activity of tert-butyl (6-aminopyrimidin-4-yl)carbamate compared to similar compounds:

| Compound | Target | Activity Level | Notes |

|---|---|---|---|

| Tert-butyl (6-aminopyrimidin-4-yl)carbamate | Bruton's Tyrosine Kinase | Moderate | Selective inhibition observed |

| Tert-butyl carbamate derivatives | Trypanosoma brucei | High | Enhanced potency with structural modifications |

| Related flavivirus inhibitors | Flavivirus proteins | Broad-spectrum | Potential antiviral applications |

Q & A

Q. What are the standard synthetic routes for tert-Butyl (6-aminopyrimidin-4-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves sequential protection and coupling reactions. For example:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the amino group on pyrimidine derivatives under inert conditions, using reagents like Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .

- Step 2 : Coupling with functionalized pyrimidine cores via nucleophilic substitution or transition-metal catalysis. NaHCO₃ or DIEA is often used as a base to facilitate deprotonation and improve reaction efficiency .

- Optimization : Temperature control (e.g., 80°C for coupling steps) and solvent selection (THF or DMAc) are critical for yield improvement. Catalyst systems like Pd(PPh₃)₂Cl₂/CuI enable alkyne insertion in advanced intermediates .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) confirm regiochemistry and Boc-group integrity .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen-bonding networks in carbamate derivatives. High-resolution data (>1.0 Å) ensures accurate bond-length analysis .

- Mass Spectrometry : ESI+ or HRMS validates molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .

Q. How should this compound be handled and stored to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the Boc group or degrade the pyrimidine ring .

- Safety : Use PPE (gloves, goggles) and engineering controls (fume hoods) to minimize inhalation/contact risks. Consult SDS for emergency measures .

Q. What analytical techniques are used to assess purity and monitor reactions?

- HPLC/UPLC : Reverse-phase columns (C18) with UV detection (254 nm) for quantifying impurities.

- TLC : Silica gel plates with ethyl acetate/hexane eluents to track reaction progress.

- Elemental Analysis : Validates C, H, N, and Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

- Directing Groups : Use electron-withdrawing substituents (e.g., Cl, F) on the pyrimidine ring to guide coupling reactions to the 4-position .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic acids or alkynes ensures selective C–C bond formation .

- Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What computational tools aid in predicting biological activity or reaction mechanisms?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes, receptors) using the compound’s 3D structure .

- MD Simulations : GROMACS or AMBER evaluates stability in solvated systems, identifying key residues for binding .

- QM/MM Methods : Study reaction pathways (e.g., carbamate hydrolysis) by combining quantum mechanics with molecular mechanics .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Acidic Conditions : Rapid Boc deprotection occurs below pH 3, confirmed by ¹H NMR loss of tert-butyl signals .

- Aqueous Media : Hydrolysis is minimized in aprotic solvents (e.g., THF, DCM) but accelerates in polar solvents like DMSO or water .

- Thermal Stability : TGA/DSC analysis shows decomposition >150°C, making it suitable for high-temperature reactions .

Q. What strategies are employed to study its biological activity in drug discovery?

- Enzyme Assays : Measure inhibition constants (Kᵢ) against kinases or proteases using fluorescence-based substrates .

- Cellular Uptake : LC-MS quantifies intracellular concentrations in cell lines (e.g., HEK293) to assess permeability .

- SAR Studies : Modify the pyrimidine core (e.g., substituents at 2- or 4-positions) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.